molecular formula C6H16ClNO B13471363 (2S)-4-ethoxybutan-2-amine hydrochloride

(2S)-4-ethoxybutan-2-amine hydrochloride

Cat. No.: B13471363
M. Wt: 153.65 g/mol
InChI Key: JNQLUXYQASVKFN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-ethoxybutan-2-amine hydrochloride is a chiral amine derivative characterized by an ethoxy group at the fourth carbon of a butan-2-amine backbone, with a hydrochloride counterion. Key properties include:

  • Molecular formula: C₆H₁₆ClNO (as inferred from structural analysis; discrepancies in evidence sources may exist) .
  • Molecular weight: 167.68 g/mol .
  • Chirality: The (2S) configuration imparts stereochemical specificity, making it relevant for applications in asymmetric synthesis or pharmaceutical intermediates.

This compound is listed in building block catalogues for chemical research, highlighting its utility in medicinal chemistry and material science .

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

(2S)-4-ethoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-8-5-4-6(2)7;/h6H,3-5,7H2,1-2H3;1H/t6-;/m0./s1

InChI Key

JNQLUXYQASVKFN-RGMNGODLSA-N

Isomeric SMILES

CCOCC[C@H](C)N.Cl

Canonical SMILES

CCOCCC(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-ethoxybutan-2-amine hydrochloride typically involves the reaction of (2S)-4-ethoxybutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: (2S)-4-ethoxybutan-2-amine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution of the amine in the acid solution.

Industrial Production Methods

In an industrial setting, the production of (2S)-4-ethoxybutan-2-amine hydrochloride may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and mixing.

    Purification: The crude product is purified using techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-ethoxybutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2S)-4-ethoxybutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-ethoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Notes
(2S)-4-ethoxybutan-2-amine hydrochloride C₆H₁₆ClNO 167.68 Amine, ethoxy EN300-39857119* Chiral building block
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 169.61 Amine, methoxy, carboxylic acid 3311-01-1 Used in peptide synthesis
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 215.11 Diamine, amide 71697-89-7 Limited toxicological data
Ethyl 2-amino-4-hydroxybutanoate C₆H₁₃NO₃ 159.17 Amine, hydroxyl, ester 764724-38-1 Incomplete safety data
4-Ethylsulfonyl-N,N-dimethyl-...HCl C₂₀H₂₈ClNO₂S 406.96 Sulfonyl, dimethylamine, diphenyl 60662-79-5 High molecular complexity

*Note: The identifier "EN300-39857119" may represent an internal catalogue number rather than a CAS registry.

Key Observations:

Functional Group Diversity: The target compound’s ethoxy group distinguishes it from analogs with methoxy (), hydroxyl (), or sulfonyl () substituents.

Molecular Weight and Complexity :

  • The sulfonyl-containing analog () has significantly higher molecular weight (406.96 g/mol) due to aromatic rings and a sulfonyl group, impacting solubility and bioavailability.
Implications for (2S)-4-ethoxybutan-2-amine Hydrochloride:
  • Stability may vary depending on storage conditions and biological interactions, though direct evidence is absent.
  • Safety protocols should align with general practices for amine hydrochlorides, including moisture control and PPE usage.

Biological Activity

(2S)-4-ethoxybutan-2-amine hydrochloride is an organic compound belonging to the class of amines, characterized by its unique structure that includes an ethoxy group and a chiral center. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H15ClN2O
  • Molecular Weight : Approximately 115.19 g/mol
  • Structure : The presence of the ethoxy group enhances its solubility in organic solvents and may influence its biological reactivity.

As an amine, (2S)-4-ethoxybutan-2-amine can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : This allows it to react with alkyl halides to form higher amines.
  • Reactivity with Carbon Dioxide : It can form carbamates, which are significant in carbon capture technologies.
  • Acylation Reactions : It can react with acid chlorides or anhydrides to produce amides.

These chemical properties suggest potential applications in synthetic organic chemistry and therapeutic contexts.

Biological Activity

Recent studies have explored the biological activity of (2S)-4-ethoxybutan-2-amine, indicating several promising effects:

Case Study 1: Syk Inhibition

A study investigated a series of nicotinamide derivatives related to (2S)-4-ethoxybutan-2-amine, demonstrating significant Syk inhibitory activity. This inhibition was linked to reduced activation of B cells and decreased inflammatory mediator release, indicating potential therapeutic applications for autoimmune conditions .

Case Study 2: Antimicrobial Screening

In a preliminary screening of structurally similar compounds, some demonstrated notable antimicrobial activity against various bacterial strains. Although specific data for (2S)-4-ethoxybutan-2-amine is not yet available, these findings highlight the need for further exploration into its antimicrobial potential .

Data Table

PropertyValue
Molecular FormulaC6H15ClN2O
Molecular Weight115.19 g/mol
SolubilitySoluble in organic solvents
Biological ActivitiesSyk inhibition, potential antimicrobial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.